molecular formula C12H12N4 B13329619 6-(Isoindolin-2-yl)pyrimidin-4-amine

6-(Isoindolin-2-yl)pyrimidin-4-amine

Cat. No.: B13329619
M. Wt: 212.25 g/mol
InChI Key: QEXUBFCRRDEJRQ-UHFFFAOYSA-N
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Description

6-(Isoindolin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and isoindoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isoindolin-2-yl)pyrimidin-4-amine typically involves the reaction of isoindoline derivatives with pyrimidine precursors. One common method involves the condensation of 2-aminopyrimidine with isoindoline-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Isoindolin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine compounds .

Scientific Research Applications

6-(Isoindolin-2-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Isoindolin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired pharmacological effects. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Isoindolin-2-yl)pyrimidin-4-amine is unique due to the presence of both isoindoline and pyrimidine moieties, which contribute to its diverse reactivity and potential pharmacological activities. The amine group at the 4-position of the pyrimidine ring enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

6-(1,3-dihydroisoindol-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C12H12N4/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2,(H2,13,14,15)

InChI Key

QEXUBFCRRDEJRQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC=NC(=C3)N

Origin of Product

United States

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